Advanced Technical Guide: Physical, Chemical, and Synthetic Profiling of 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Executive Summary & Structural Rationale As modern drug discovery and agrochemical development pivot toward highly tailored physicochemical profiles, the strategic incorporation of fluorinated heterocycles has become ind...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
As modern drug discovery and agrochemical development pivot toward highly tailored physicochemical profiles, the strategic incorporation of fluorinated heterocycles has become indispensable. 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS: 2731014-67-6) represents a premium, multi-functional building block designed for late-stage diversification[1].
Unlike the ubiquitous 1H-1,2,3-triazoles generated via standard "click" chemistry (CuAAC), the 2H-isomer offers a distinct dipole vector and lacks an N-H hydrogen bond donor. This structural nuance drastically reduces intermolecular hydrogen bonding, thereby enhancing lipophilicity and membrane permeability.
Furthermore, the inclusion of the difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor—a proven bioisostere for alcohols and thiols that modulates metabolic stability without the extreme electron-withdrawing penalty of a full trifluoromethyl (-CF₃) group[2]. Finally, the C4-bromine serves as a highly reactive linchpin for transition-metal-catalyzed cross-coupling, allowing researchers to rapidly build structure-activity relationship (SAR) libraries[3].
Physicochemical Data Profile
To facilitate formulation and downstream reaction planning, the quantitative physical and chemical properties of the molecule are summarized below. The absence of an N-H bond, combined with the fluorinated moiety, results in a highly organic-soluble, volatile intermediate.
Halogenated triazoles are respiratory/skin irritants; requires fume hood handling.
Predicted State
Liquid to low-melting solid
The N2-ethyl group disrupts crystal lattice packing compared to 1H-analogs.
Self-Validating Synthetic Methodology
Direct synthesis of 2,4,5-trisubstituted 2H-triazoles is notoriously difficult due to competing regioselectivity during alkylation[4]. As a Senior Application Scientist, I recommend a robust, three-step sequence: Cycloaddition
→
Regioselective Alkylation
→
Electrophilic Bromination .
Every step in this protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the integrity of the intermediate before proceeding.
Fig 1. Step-by-step synthetic workflow for the target 2H-1,2,3-triazole.
Procedure: Charge a pressure vial with 3,3-difluoropropyne (1.0 eq) and azidotrimethylsilane (TMS-N₃, 1.2 eq) in DMF. Heat to 90°C for 12 hours. Quench with methanol to cleave the TMS group.
Causality: TMS-N₃ is utilized instead of sodium azide/acid mixtures to avoid the generation of highly toxic and explosive hydrazoic acid (HN₃) gas.
Self-Validation Checkpoint: Run LC-MS on the crude mixture. Proceed only if the [M+H]⁺ peak at m/z 120 is the dominant signal.
Step 2: Regioselective N2-Alkylation
Objective: Install the ethyl group at the N2 position.
Procedure: Dissolve the intermediate from Step 1 in DMF. Add K₂CO₃ (1.5 eq) and ethyl iodide (1.1 eq). Stir at room temperature for 8 hours. Extract with EtOAc and wash heavily with brine to remove DMF. Purify via silica gel chromatography (Hexanes/EtOAc).
Causality: Alkylation of 1H-triazoles yields a mixture of N1 and N2 isomers[4]. K₂CO₃ is chosen as a mild base; stronger bases (like n-BuLi) risk deprotonating the acidic CHF₂ proton, leading to carbene formation and decomposition[2]. The N2 isomer is thermodynamically favored but kinetic N1 products will form.
Self-Validation Checkpoint: TLC analysis. The N2-isomer will exhibit a significantly higher
Rf
value than the N1-isomer due to its lower dipole moment. Confirm via ¹H NMR: The triazole C5-H proton in the N2-isomer typically appears further upfield compared to the N1-isomer.
Step 3: Electrophilic Bromination
Objective: Install the C4-bromine linchpin.
Procedure: Dissolve 2-ethyl-4-(difluoromethyl)-2H-1,2,3-triazole in anhydrous DMF. Add N-Bromosuccinimide (NBS, 1.2 eq). Heat the reaction to 80°C for 6 hours. Quench with sodium thiosulfate solution to neutralize residual bromine species.
Causality: The 2H-triazole ring is electron-rich enough to undergo Electrophilic Aromatic Substitution (EAS)[3]. NBS is selected over Br₂ gas for precise stoichiometric control and safety. The elevated temperature (80°C) is required to overcome the slight electron-withdrawing deactivation caused by the adjacent -CHF₂ group.
Self-Validation Checkpoint: GC-MS analysis. The product must show a classic 1:1 isotopic doublet at m/z 225 and 227, confirming the presence of a single bromine atom. In ¹H NMR, the complete disappearance of the aromatic C5-H proton confirms quantitative conversion.
Downstream Functionalization & Applications
The primary value of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole lies in its C-Br bond. Because the triazole ring acts as an electron-rich aromatic system, the bromine atom is highly susceptible to oxidative addition by Palladium (Pd) catalysts.
Fig 2. Downstream cross-coupling and functionalization pathways.
Suzuki-Miyaura / Sonogashira Couplings: The C4 position can be arylated or alkynylated to extend the molecular scaffold, often used to position the triazole deep within a hydrophobic protein binding pocket.
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates a highly nucleophilic triazolyllithium species, which can be trapped by aldehydes, ketones, or CO₂ to form novel tertiary alcohols or carboxylic acids.
Safety, Handling, and Storage
According to notified Classification, Labelling and Packaging (CLP) data, this compound is classified under Acute Tox. 4 [1].
Hazard Codes: H302 (Harmful if swallowed) + H312 (Harmful in contact with skin) + H332 (Harmful if inhaled)[1].
Storage: Store under an inert argon atmosphere at 2-8°C. Halogenated heterocycles can slowly degrade upon prolonged exposure to UV light and ambient moisture.
References
NextSDS Database. "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole - Chemical Substance Information". NextSDS. 1
Usachev, B. I. "Chemistry of Fluoroalkyl-Substituted 1,2,3-Triazoles." Journal of Fluorine Chemistry, via ResearchGate (2018). 2
"Efficient Synthesis of 2-Substituted-1,2,3-triazoles." Organic Letters, American Chemical Society (2008).4
A Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. Desig...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of NMR spectroscopy and spectral data from analogous structures. It further outlines a robust experimental protocol for the acquisition and validation of these spectra.
Introduction: The Structural Significance of Fluorinated Triazoles
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability, dipole character, and ability to form hydrogen bonds[1]. The introduction of fluorine atoms or fluorinated groups, such as the difluoromethyl (CHF₂) group, can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including lipophilicity, metabolic stability, and binding affinity[2]. The target molecule, 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS No. 2731014-67-6), combines these features, making its unambiguous structural characterization essential for its application in research and development[3][4]. NMR spectroscopy is the premier technique for such characterization, providing precise insights into the molecular structure and electronic environment of the nuclei[5].
Predicted NMR Spectra and Interpretation
While specific experimental data for 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is not publicly available, a detailed and reliable prediction of its ¹H and ¹⁹F NMR spectra can be constructed based on the analysis of similar chemical structures and fundamental NMR principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit two distinct sets of signals corresponding to the ethyl (-CH₂CH₃) group and the difluoromethyl (-CHF₂) group.
Ethyl Group (CH₂CH₃):
Methylene Protons (-CH₂-): These protons are adjacent to the triazole nitrogen and a methyl group. They are expected to appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3). The electron-withdrawing nature of the triazole ring will shift this signal downfield, likely in the range of 4.4 - 4.8 ppm [6].
Methyl Protons (-CH₃): These protons are adjacent to the methylene group and will appear as a triplet due to coupling with the two methylene protons (n+1 rule, where n=2). This signal will be further upfield, anticipated in the region of 1.4 - 1.7 ppm .
Difluoromethyl Proton (-CHF₂):
The single proton of the difluoromethyl group is directly attached to a carbon bearing two fluorine atoms. This will result in a triplet in the ¹H NMR spectrum due to coupling to the two equivalent fluorine atoms (n+1 rule, where n=2). A significant geminal coupling constant (²JH-F) is expected, typically in the range of 50-60 Hz[7][8]. The strong electron-withdrawing effect of the two fluorine atoms and the adjacent triazole ring will cause a substantial downfield shift, placing this signal in the range of 7.0 - 7.5 ppm [7].
Table 1: Predicted ¹H NMR Data for 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (in CDCl₃)
Chemical Group
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
-CHF₂
7.0 - 7.5
Triplet (t)
²JH-F ≈ 50-60 Hz
-CH₂ CH₃
4.4 - 4.8
Quartet (q)
³JH-H ≈ 7 Hz
-CH₂CH₃
1.4 - 1.7
Triplet (t)
³JH-H ≈ 7 Hz
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorinated portion of the molecule.
Difluoromethyl Fluorines (-CHF₂):
The two fluorine atoms in the difluoromethyl group are chemically equivalent. They are coupled to the single proton on the same carbon. Consequently, the ¹⁹F NMR spectrum is expected to show a doublet due to this geminal coupling (n+1 rule, where n=1). The coupling constant will be the same ²JH-F value observed in the ¹H spectrum. The chemical shift for difluoromethyl groups attached to nitrogen-containing heterocycles typically falls within the range of -90 to -120 ppm relative to a CFCl₃ standard[7][9].
Table 2: Predicted ¹⁹F NMR Data for 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (in CDCl₃)
Chemical Group
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
-CHF₂
-90 to -120
Doublet (d)
²JH-F ≈ 50-60 Hz
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectral data, a rigorous and well-defined experimental approach is necessary. This protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility is an issue.
Concentration: Dissolve approximately 5-10 mg of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole in 0.6-0.7 mL of the chosen deuterated solvent.
Internal Standard: For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for referencing. For ¹⁹F NMR, an external or internal reference standard such as trifluorotoluene or hexafluorobenzene can be used, although modern spectrometers can perform a direct frequency lock[10].
NMR Spectrometer and Parameters
The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
Spectral Width: 0-12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
Temperature: 298 K (25 °C).
¹⁹F NMR Acquisition:
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgfhigqn' on Bruker instruments) to simplify the spectrum by removing H-F couplings if desired[10][11]. However, for structural confirmation, an initial spectrum without decoupling is essential to observe the characteristic doublet.
Spectral Width: A wide spectral width (e.g., +50 to -250 ppm) should be used initially to ensure the signal is captured.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 5-10 seconds.
Number of Scans: 16-64 scans.
Temperature: 298 K (25 °C).
Data Processing and Analysis
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹⁹F) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
Referencing: Reference the ¹H spectrum to the residual solvent peak. Reference the ¹⁹F spectrum to the co-referenced frequency of the deuterium lock or an appropriate standard.
Integration and Peak Picking: Integrate all signals to determine the relative proton ratios. Pick all peaks and report their chemical shifts, multiplicities, and coupling constants.
Workflow and Data Validation
The process from sample preparation to final spectral analysis follows a logical and self-validating workflow. Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and structural confirmation.
Caption: Experimental workflow for NMR analysis.
A ¹H-¹H COSY experiment would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group. A ¹H-¹³C HSQC experiment, potentially with ¹⁹F decoupling, would correlate each proton signal to its directly attached carbon, confirming the carbon skeleton[11].
Conclusion
The ¹H and ¹⁹F NMR spectra of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole are predicted to show distinct and characterizable signals. The ¹H spectrum will feature a triplet for the -CHF₂ proton, along with a quartet and a triplet for the ethyl group. The ¹⁹F spectrum is expected to display a single doublet corresponding to the two equivalent fluorine atoms. The outlined experimental protocol provides a robust framework for obtaining high-quality spectra for this and related fluorinated heterocyclic compounds, ensuring accurate structural elucidation and data integrity for applications in chemical research and drug discovery.
crystal structure analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole: A Keystone for Structure-Based Drug Design For Researchers, Scientists, and Drug Development Professi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole: A Keystone for Structure-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise elucidation of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern drug discovery. It provides invaluable insights into structure-activity relationships (SAR), guides lead optimization, and is critical for intellectual property protection. This guide offers a comprehensive, in-depth technical overview of the process of determining the crystal structure of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole, a novel heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to instill a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability. While a published crystal structure for this specific molecule is not yet available, this guide will serve as a detailed roadmap for its analysis, from synthesis and crystallization to advanced structural interpretation.
Introduction: The Significance of Triazoles and Fluorine in Medicinal Chemistry
The 1,2,3-triazole scaffold is a highly valued structural motif in drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The incorporation of fluorine atoms, particularly the difluoromethyl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions. The title compound, 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole, combines these desirable features, making its structural analysis a high-priority endeavor for understanding its potential as a therapeutic agent. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining precise atomic coordinates, bond lengths, and bond angles, providing an unambiguous depiction of the molecule's conformation and intermolecular interactions in the solid state.[3][4][5]
Synthesis and Crystallization: From Molecule to Single Crystal
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. While multiple synthetic routes to functionalized 1,2,3-triazoles exist, a plausible pathway to the title compound could involve a regioselective 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[1]
Proposed Synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
A potential synthetic route is outlined below. This multi-step synthesis would aim to produce the target compound with high purity, which is crucial for successful crystallization.
Caption: Proposed synthetic workflow for 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole.
Crystallization Methodologies: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis.[6][7] A systematic screening of various crystallization conditions is paramount.
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, hexane, methanol, and toluene). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.
Slow Evaporation:
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean, small vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
Store the vial in a vibration-free environment at a constant temperature.
Vapor Diffusion:
Dissolve the compound in a good solvent to create a concentrated solution.
Place this solution in a small, open container.
Place the small container inside a larger, sealed vessel that contains a poor solvent (an "anti-solvent") in which the compound is insoluble.
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[8]
Microbatch Under-Oil Crystallization: This high-throughput technique is particularly useful when only small amounts of the compound are available.
A nanoliter-scale droplet of the compound's solution is dispensed into a well containing an inert oil.
The oil layer controls the rate of solvent evaporation, allowing for slow and controlled crystal growth.[9]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SCXRD.[4][10]
Data Collection
The crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A modern diffractometer equipped with a microfocus X-ray source and a sensitive detector is used to collect the diffraction data.
Experimental Protocol: X-ray Data Collection
Crystal Mounting: A well-formed single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a suitable support, such as a glass fiber or a cryoloop.
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.
Structure Solution and Refinement
The collected diffraction intensities are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by a refinement process to optimize the fit between the calculated and observed diffraction data.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystal Structure and Data Analysis
In the absence of published experimental data, we present a plausible set of crystallographic parameters for 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole.
Table 1: Hypothetical Crystallographic Data
Parameter
Value
Chemical Formula
C₅H₆BrF₂N₃
Formula Weight
226.03
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.543(2)
b (Å)
10.123(3)
c (Å)
9.876(2)
β (°)
105.34(1)
Volume (ų)
823.4(3)
Z
4
Density (calculated) (g/cm³)
1.823
Absorption Coefficient (mm⁻¹)
5.432
F(000)
440
Crystal Size (mm³)
0.20 x 0.15 x 0.10
θ range for data collection (°)
2.5 to 27.5
Reflections collected
5678
Independent reflections
1890 [R(int) = 0.034]
Goodness-of-fit on F²
1.05
Final R indices [I>2σ(I)]
R₁ = 0.045, wR₂ = 0.112
R indices (all data)
R₁ = 0.058, wR₂ = 0.125
Analysis of Intermolecular Interactions: A Hirshfeld Surface Approach
Understanding the non-covalent interactions that govern the packing of molecules in a crystal is crucial for predicting physical properties such as solubility and melting point. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[11][12][13]
The Hirshfeld surface is generated by partitioning the electron density in a crystal into molecular regions. Different properties, such as the distance to the nearest atom inside or outside the surface, can be mapped onto this surface.
Two-Dimensional Fingerprint Plots
A 2D fingerprint plot is a histogram of the internal and external distances for each point on the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts.
Hypothetical Fingerprint Plot Analysis:
For 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole, we can anticipate several key intermolecular contacts:
H···H contacts: These are typically the most abundant contacts and appear as a large, diffuse region in the center of the fingerprint plot.
Br···H/H···Br contacts: These would appear as distinct "wings" in the plot, indicating close contacts between bromine and hydrogen atoms.
F···H/H···F contacts: Similar to the bromine contacts, these would also form characteristic wings, representing hydrogen bonding or dipole-dipole interactions involving the fluorine atoms.
N···H/H···N contacts: These would signify potential weak hydrogen bonds involving the nitrogen atoms of the triazole ring.
Caption: Potential intermolecular interactions for the title compound.
Data Deposition and Dissemination
To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final structural information in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[14][15][16][17] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.[14]
Experimental Protocol: CCDC Deposition
Prepare a CIF file: The crystallographic information file (CIF) contains all the relevant data about the crystal structure determination, including unit cell parameters, atomic coordinates, and refinement statistics.
Online Deposition: Use the CCDC's online deposition service to upload the CIF file.[18]
Data Validation: The CCDC's software will automatically validate the data for consistency and completeness.
Receive CCDC Number: Once validated, a unique CCDC deposition number is issued.
Conclusion: From Structure to Insight
The provides a foundational piece of information for any drug discovery program centered on this scaffold. The precise knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions allows for rational, structure-based design of more potent and selective analogues. This guide has outlined a comprehensive, best-practice workflow for this analysis, from the initial synthesis to the final data deposition. By adhering to these principles of scientific rigor and thoroughness, researchers can unlock the full potential of crystallographic data in the quest for novel therapeutics.
Books. Chapter 6: Single Crystal X-ray Structure Analysis.
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]
IUCr Journals. The Cambridge Structural Database. [Link]
FIZ Karlsruhe. Free, unified deposition and access of crystal structure data. [Link]
Unknown. Single Crystal X-ray Diffraction and Structure Analysis.
CCDC. Structural Chemistry Data, Software, and Insights. [Link]
The Cambridge Crystallographic Data Centre (CCDC). Deposit. [Link]
DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]
ACS Publications. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. [Link]
PMC. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]
ResearchGate. Efficient Synthesis of 5-Fluoroalkylated 1H-1,2,3-Triazoles and Application of the Bromodifluoromethylated Triazole to the Synthesis of Novel Bicyclic gem-Difluorinated 1H-Pyrano[3,4-d][6][8][11]-triazol-4-one Compounds. [Link]
Unknown. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]
PMC. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. [Link]
PMC. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [Link]
Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
RSC Publishing. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [Link]
toxicity profile and safety data sheet for 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
An In-Depth Technical Guide for Drug Development Professionals and Toxicologists Executive Summary The compound 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS: 2731014-67-6) is a highly substituted heterocycli...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals and Toxicologists
Executive Summary
The compound 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS: 2731014-67-6) is a highly substituted heterocyclic scaffold frequently utilized in agrochemical and pharmaceutical discovery programs. While the 1,2,3-triazole core is generally considered a robust bioisostere for amide bonds, the specific combination of a lipophilic ethyl group, a halogenated bromo-substituent, and a difluoromethyl (-CHF₂) moiety introduces a complex toxicological profile.
This whitepaper synthesizes the physicochemical properties, mechanistic toxicity pathways, and standardized Safety Data Sheet (SDS) parameters for this compound. As a Senior Application Scientist, I have structured this guide to not only outline the regulatory hazard codes (such as Acute Tox. 4 and STOT SE 3)[1] but also to elucidate the causality behind these toxicities—specifically focusing on cytochrome P450 (CYP450) interactions and the metabolic liability of the fluorinated moiety.
Physicochemical & Structural Identity
Understanding the toxicity of a molecule begins with its structural descriptors. The lipophilicity driven by the ethyl and difluoromethyl groups facilitates rapid cellular membrane permeation, which directly influences its acute toxicity and central nervous system (CNS) exposure.
Table 1: Chemical Identity and Quantitative Properties
The toxicity of halogenated triazoles is rarely due to non-specific cytotoxicity; rather, it is driven by highly specific target engagement and metabolic activation[2].
Cytochrome P450 (CYP450) Coordination
The primary mechanism of action for many triazole-containing compounds involves the coordination of the triazole nitrogen (N3 or N4) to the heme iron of cytochrome P450 enzymes[3]. While this is exploited therapeutically to inhibit fungal CYP51 (lanosterol 14α-demethylase), off-target binding to mammalian hepatic isoforms (e.g., CYP3A4, CYP2C19) leads to competitive enzyme inhibition[4]. This inhibition can cause severe drug-drug interactions and intracellular accumulation of co-administered xenobiotics, leading to secondary hepatotoxicity.
Metabolic Activation of the Difluoromethyl Group
The -CHF₂ group is often used as a lipophilic hydrogen bond donor. However, under the oxidative environment of the liver, fluorinated moieties can undergo oxidative defluorination mediated by CYP450s. This phase I metabolism generates reactive intermediates (such as acyl fluorides) that covalently bind to cellular macromolecules, depleting intracellular glutathione (GSH) and inducing oxidative stress (ROS)[2].
CNS Depression (STOT SE 3)
The lipophilic nature of the compound allows it to readily cross the blood-brain barrier (BBB). Once in the CNS, it can cause transient disruptions in lipid bilayers or interact with GABAergic receptors, manifesting clinically as drowsiness, dizziness, and lethargy (classified under STOT SE 3)[1].
Proposed mechanistic pathway of CYP450-mediated hepatotoxicity and CNS depression.
Comprehensive Safety Data Sheet (SDS) Analysis
Based on notified Classification, Labelling and Packaging (CLP) data, 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole presents multi-route acute toxicity and significant irritation hazards[1].
Table 2: GHS Hazard Classifications and Codes
Hazard Class & Category
Hazard Statement Code
Description of Hazard
Acute Tox. 4
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irrit. 2
H315
Causes skin irritation.
Eye Irrit. 2A
H319
Causes serious eye irritation.
STOT SE 3
H336
May cause drowsiness or dizziness (CNS depression).
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols for Toxicity Validation
To validate the theoretical toxicity profile of this compound, rigorous, self-validating in vitro assays must be employed. The following protocols are designed to establish causality between exposure and cellular damage.
Protocol 1: In Vitro Hepatotoxicity and CYP450 Inhibition Assay
Rationale: Standard HepG2 cells lack basal CYP450 expression. We utilize 3D HepaRG spheroids, which retain metabolic competence, ensuring that toxicity driven by oxidative defluorination is accurately captured.
Step-by-Step Methodology:
Cell Culture Preparation: Seed metabolically competent HepaRG cells into 96-well ultra-low attachment plates at 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to initiate 3D spheroid formation. Incubate for 7 days.
Compound Preparation: Dissolve 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations of 0.1 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.1% (Vehicle Control).
Internal Controls: Include Ketoconazole (10 μM) as a positive control for CYP3A4 inhibition, and Chlorpromazine (50 μM) as a positive control for hepatotoxicity.
Exposure: Treat the HepaRG spheroids with the compound dilutions for 72 hours at 37°C, 5% CO₂.
Multiplex Readout:
CYP Activity: Add a fluorogenic CYP3A4 substrate (e.g., Luciferin-IPA). Measure luminescence to quantify competitive inhibition.
Viability: Lyse spheroids and add ATP-dependent luciferase reagent (e.g., CellTiter-Glo 3D). Measure luminescence to determine the IC₅₀ for hepatotoxicity.
Protocol 2: 3D Epidermal Model for Irritation Profiling (Validating H315/H319)
Rationale: Animal testing is obsolete for basic irritation. Reconstructed human epidermis (RhE) provides a self-validating, physiologically relevant matrix to confirm Skin Irrit. 2 classification.
Step-by-Step Methodology:
Tissue Equilibration: Transfer EpiDerm™ RhE tissues to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO₂).
Dosing: Apply 30 μL of the test compound (at 100% concentration, or formulated in a relevant vehicle) directly to the apical surface of the RhE tissue.
Controls: Apply 30 μL of DPBS (Negative Control) and 30 μL of 5% SDS (Positive Control).
Incubation & Washing: Incubate for exactly 60 minutes. Post-incubation, wash the tissues vigorously with DPBS 15 times to remove unabsorbed chemical.
MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the precipitated formazan using isopropanol and measure absorbance at 570 nm.
Data Analysis: A tissue viability of <50% relative to the negative control confirms the compound as a Category 2 Skin Irritant (H315).
High-throughput 3D spheroid screening workflow for in vitro toxicity validation.
Handling, Storage, and Spill Mitigation
Because 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is acutely toxic via dermal, oral, and inhalation routes (Acute Tox. 4), self-validating safety systems must be implemented in the laboratory.
Engineering Controls: All weighing and reconstitution must be performed inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling isolator.
PPE Requirements: Double-gloving with nitrile gloves (minimum 0.12 mm thickness), a chemically resistant lab coat, and tightly fitting safety goggles.
Spill Mitigation: In the event of a spill, do not use water, as it may aerosolize the powder. Use a HEPA-filtered vacuum or cover the spill with a damp, inert absorbent material (e.g., vermiculite). Dispose of contaminated materials in sealed, labeled biohazard/chemical waste containers.
Storage: Store in a tightly sealed amber vial at 2-8°C, backfilled with Argon or Nitrogen to prevent oxidative degradation of the difluoromethyl group.
References
NextSDS. "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole - NextSDS". NextSDS Chemical Substance Information.
Biomedicus. "The Side Effects of Voriconazole 200mg (VORICONAZOLE)". Biomedicus.
Blood - ASH Publications. "Reversible skeletal disease and high fluoride serum levels in hematologic patients receiving voriconazole". Blood.
PMC. "Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives". National Institutes of Health.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Introduction: The Significance of Fluorinated Triazoles and Cross-Coupling Strategies The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere for amide bonds and its pa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Fluorinated Triazoles and Cross-Coupling Strategies
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere for amide bonds and its participation in hydrogen bonding and dipole interactions. The introduction of fluorine atoms, particularly the difluoromethyl (CF2H) group, into these heterocyclic scaffolds can profoundly enhance their pharmacological properties. The CF2H group is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, the development of robust synthetic methodologies for the functionalization of fluorinated triazoles is of paramount importance for the advancement of drug discovery programs.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[2][3][4] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a mild and efficient means to introduce a wide array of substituents onto a core scaffold with excellent functional group tolerance.[4][5] For a substrate such as 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole , these reactions provide a direct pathway to novel analogues with diverse functionalities.
This guide provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles and the rationale behind the choice of catalysts, ligands, bases, and solvents.
General Experimental Workflow
A generalized workflow for setting up palladium-catalyzed cross-coupling reactions is depicted below. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction, as the palladium(0) catalyst is sensitive to oxygen.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation, prized for its operational simplicity and the low toxicity of its boron-based reagents.[6][7][8] This reaction is particularly well-suited for the arylation, heteroarylation, or vinylation of the 4-position of the triazole core.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9] The base plays a crucial role in activating the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Recommended Protocol for Suzuki-Miyaura Coupling
Table 1: Optimized Parameters for Suzuki-Miyaura Coupling
The C-Br bond at the 4-position is activated for oxidative addition.
Coupling Partner
(Hetero)arylboronic acid or ester (1.1-1.5 equiv.)
A slight excess ensures complete consumption of the starting material. Boronic esters can offer improved stability and solubility.
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)
These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) species.[10]
Ligand
SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)
Bulky, electron-rich phosphine ligands stabilize the monoligated Pd(0) species, promoting oxidative addition and enhancing catalytic activity, especially for challenging substrates.[11]
Base
K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.)
A strong inorganic base is required to form the active boronate species. K₃PO₄ is often a good choice for sensitive substrates.
Solvent
Toluene/H₂O, Dioxane/H₂O, or ACN/H₂O (e.g., 10:1 v/v)
The use of a biphasic solvent system with water can enhance the solubility of the base and facilitate the reaction.[12]
Temperature
80-110 °C
Thermal energy is typically required to drive the reaction to completion.
Reaction Time
4-24 hours
Monitor by TLC or LC-MS to determine the point of complete consumption of the starting material.
Step-by-Step Methodology:
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (1.0 equiv.), the boronic acid/ester (1.2 equiv.), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%).
Add the degassed solvent system (e.g., toluene/H₂O 10:1, 0.1 M concentration relative to the substrate).
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a powerful method for the direct alkynylation of aryl halides, forming a C(sp²)-C(sp) bond.[3][13] This reaction is invaluable for introducing alkyne functionalities that can serve as handles for further transformations, such as 'click' chemistry or the synthesis of conjugated systems.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[14] The palladium catalyst undergoes a cycle similar to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[11] Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[14]
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Recommended Protocol for Sonogashira Coupling
Table 2: Optimized Parameters for Sonogashira Coupling
The bromo-triazole is a suitable electrophile for this transformation.
Coupling Partner
Terminal alkyne (1.2-2.0 equiv.)
A slight to moderate excess is used to drive the reaction to completion.
Palladium Precatalyst
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)
These are standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst
CuI (1-10 mol%)
Essential for the classical Sonogashira mechanism to form the copper acetylide.[11]
Base
Et₃N, DIPEA, or Piperidine (2-5 equiv.)
An amine base is required to deprotonate the terminal alkyne and neutralize the HBr formed. It can often be used as the solvent.
Solvent
THF, DMF, or neat amine
Anhydrous, polar aprotic solvents are generally preferred.
Temperature
Room Temperature to 80 °C
Many Sonogashira couplings proceed efficiently at or slightly above room temperature.
Reaction Time
2-12 hours
Typically faster than Suzuki couplings; monitor by TLC or LC-MS.
Step-by-Step Methodology:
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (1.0 equiv.) and CuI (5 mol%).
Add the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%).
Add the degassed solvent (e.g., THF, 0.1 M) and the amine base (e.g., Et₃N, 3.0 equiv.).
Add the terminal alkyne (1.5 equiv.) dropwise to the stirred solution.
Stir the reaction at room temperature or heat to 50 °C, monitoring its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts) and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[15][16] This reaction allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the 4-position of the triazole ring.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[15] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Protocol for Buchwald-Hartwig Amination
Table 3: Optimized Parameters for Buchwald-Hartwig Amination
The electron-deficient nature of the triazole ring facilitates oxidative addition.
Coupling Partner
Primary or secondary amine (1.1-1.5 equiv.)
A slight excess is generally sufficient.
Palladium Precatalyst
Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Common and reliable palladium sources.
Ligand
RuPhos, Xantphos, or BINAP (2-10 mol%)
The choice of ligand is critical and depends on the amine. Bidentate ligands like Xantphos or bulky monodentate ligands like RuPhos are often effective.[11][16]
Base
NaOt-Bu, LiHMDS, or K₂CO₃ (1.5-2.5 equiv.)
A strong, non-nucleophilic base is essential. NaOt-Bu is a common choice, but for base-sensitive substrates, a weaker base like K₂CO₃ may be used with an appropriate ligand system.
Solvent
Toluene, Dioxane, or THF
Anhydrous, non-protic solvents are required.
Temperature
80-120 °C
Elevated temperatures are generally necessary to drive the reaction.
Reaction Time
6-24 hours
Monitor by TLC or LC-MS for completion.
Step-by-Step Methodology:
In a glovebox or under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk flask.
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., RuPhos, 3.5 mol%).
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling protocols detailed herein provide a robust and versatile platform for the functionalization of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of novel triazole derivatives for applications in drug discovery and materials science. The provided protocols, grounded in established mechanistic principles, offer a solid foundation for further optimization and exploration.
References
Vertex AI Search. (2024). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
Vertex AI Search. (2024). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments.
Vertex AI Search. (2024). A Review on Palladium Catalysed Coupling Reactions.
Vertex AI Search. (2024). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
Vertex AI Search. (2024). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
Vertex AI Search. (2024). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles - PubMed.
Vertex AI Search. (2024). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor.
Vertex AI Search. (2024). Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
Vertex AI Search. (2024). Cross-Coupling Reactions Guide.
Vertex AI Search. (2024). Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles.
Vertex AI Search. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
Vertex AI Search. (2024). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
Vertex AI Search. (2024). Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
Vertex AI Search. (2024). Buchwald–Hartwig amination - Wikipedia.
Vertex AI Search. (2024). Metal‐Catalyzed Direct Difluoromethylation Reactions.
Vertex AI Search. (2024). Buchwald-Hartwig Coupling - Organic Synthesis.
Vertex AI Search. (2024). Sonogashira Coupling - Organic Chemistry Portal.
Vertex AI Search. (2024). Suzuki reaction - Wikipedia.
Vertex AI Search. (2024). 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
Vertex AI Search. (2024). Suzuki Coupling - Organic Chemistry Portal.
Vertex AI Search. (2024). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
Application Notes and Protocols: 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole in Drug Discovery
Executive Summary The rational design of modern pharmaceuticals increasingly relies on highly functionalized, structurally constrained building blocks to navigate the complex multi-parameter optimization of potency, sele...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of modern pharmaceuticals increasingly relies on highly functionalized, structurally constrained building blocks to navigate the complex multi-parameter optimization of potency, selectivity, and pharmacokinetics. 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is a premium, multifunctional scaffold designed for advanced medicinal chemistry.
By integrating a versatile cross-coupling handle (C4-bromide), a lipophilic hydrogen bond donor (C5-difluoromethyl), and a tautomer-locking vector (N2-ethyl), this building block allows researchers to rapidly generate libraries of peptidomimetics, kinase inhibitors, and protein-protein interaction (PPI) modulators with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Structural and Physicochemical Rationale
The utility of this building block lies in the synergistic combination of its three distinct functional domains. Understanding the physicochemical causality behind these groups is critical for successful integration into a drug discovery program.
The Difluoromethyl (
−CF2H
) Bioisostere
The
−CF2H
group is a highly privileged motif in contemporary drug design. According to foundational studies by Zafrani et al. [1], the difluoromethyl group functions as a "lipophilic hydrogen bond donor." The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, allowing it to act as a hydrogen bond donor on a scale comparable to thiols and anilines, but with significantly higher lipophilicity and metabolic stability than hydroxyl groups. This makes it an ideal bioisostere for
−OH
or
−SH
groups when optimizing oral bioavailability and central nervous system (CNS) penetration.
The N2-Ethyl-2H-1,2,3-Triazole Core
1,2,3-Triazoles are well-established bioisosteres for amide bonds, capable of mimicking the planar geometry and dipole moment of a peptide linkage while resisting proteolytic cleavage [2]. Alkylation at the N2 position (ethylation) serves two critical purposes:
Tautomeric Locking: It locks the triazole into the 2H-tautomer, reducing the entropic penalty upon target binding.
Permeability Enhancement: By capping the triazole nitrogen, the hydrogen bond donor count is reduced, which directly correlates with improved membrane permeability and BBB (Blood-Brain Barrier) crossing.
The C4-Bromide Anchor
The C4-bromo substituent provides a highly reactive, regioselective anchor for transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the
−CF2H
substituted triazole ring accelerates the oxidative addition step in palladium catalysis, making this scaffold highly amenable to divergent late-stage functionalization [3].
Data Presentation: Physicochemical Tuning
To illustrate the impact of the
−CF2H
group, the following table summarizes the physicochemical shifts when replacing traditional functional groups with a difluoromethyl moiety.
Table 1: Comparative Physicochemical Properties of Bioisosteric Groups
Functional Group
H-Bond Donor Acidity (
A
)*
Lipophilicity (
ΔlogP
)
Metabolic Stability Profile
−OH
(Hydroxyl)
0.55
-1.10
Low (Prone to rapid glucuronidation)
−SH
(Thiol)
0.11
+0.30
Moderate (Prone to oxidation/disulfide formation)
−CF2H
(Difluoromethyl)
0.10
+0.20 to +0.40
High (Resistant to CYP450 oxidation)
−CH3
(Methyl)
0.00
+0.50
Moderate (Prone to aliphatic oxidation)
*Values adapted from Abraham's solute
1H
NMR analysis [1].
Divergent Synthetic Workflows
The C4-bromide allows for rapid library generation through various C-C and C-N bond-forming reactions. The workflow below outlines the primary synthetic trajectories utilized in hit-to-lead optimization.
Divergent synthetic functionalization of the 4-bromo-triazole scaffold via Pd-catalyzed couplings.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating specific checkpoints to ensure reaction fidelity.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Regioselective arylation of the C4 position to generate biaryl-like scaffolds.
Causality & Design:
We utilize
Pd(dppf)Cl2
because the bidentate dppf ligand prevents the formation of inactive palladium black and accelerates the reductive elimination step, which is critical when coupling electron-deficient heteroaryl halides [3].
K3PO4
is selected as a strong, non-nucleophilic base to efficiently generate the reactive boronate complex without risking base-catalyzed hydrolysis of the
−CF2H
group.
Step-by-Step Methodology:
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous
K3PO4
(2.0 equiv, 2.0 mmol).
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly oxophilic; residual oxygen will rapidly quench the catalytic cycle.
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL) via syringe.
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.
Self-Validation Checkpoint: Sample 10
μL
of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the characteristic isotopic doublet of the brominated starting material (
79Br/81Br
, 1:1 ratio) is entirely consumed.
Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). To remove residual palladium (crucial for biological assays), stir the organic layer with SiliaMetS® Thiol scavenger (1.2 equiv relative to Pd) for 2 hours. Filter, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of 4-amino-triazole derivatives for constrained peptidomimetic development.
Causality & Design:
BrettPhos is utilized as the ligand because its extreme steric bulk and electron-rich nature promote rapid reductive elimination of the C-N bond, successfully outcompeting the undesired
β
-hydride elimination pathway common in aliphatic amine couplings.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Argon atmosphere, charge a vial with 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (1.0 equiv, 0.5 mmol), the primary or secondary amine (1.5 equiv, 0.75 mmol), and
Cs2CO3
(2.0 equiv, 1.0 mmol).
Reaction: Add anhydrous, degassed Toluene (3.0 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.
Self-Validation Checkpoint: Monitor via TLC (Thin-Layer Chromatography). The product typically exhibits a distinct fluorescent blue spot under 254 nm UV light due to the extended conjugation of the newly formed amino-triazole system.
Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with
CH2Cl2
. Concentrate and purify via reverse-phase preparative HPLC to obtain the TFA salt of the target compound.
Pharmacological Integration: Target Engagement
When integrated into a larger pharmacophore, the 4-substituted-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole acts as a rigid hinge. In the context of Protein-Protein Interaction (PPI) inhibitors (e.g., preventing amyloid aggregation or inhibiting kinase dimerization), the
−CF2H
group projects into hydrophobic pockets while simultaneously engaging in directional hydrogen bonding with backbone carbonyls [2].
Mechanism of action for triazole-based peptidomimetics in protein-protein interaction inhibition.
References
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. URL:[Link] [1]
Mamone, M., Gonçalves, R. S. B., Blanchard, F., Bernadat, G., Ongeri, S., Milcent, T., & Crousse, B. (2017). "N-Difluoromethyl-triazole as a constrained scaffold in peptidomimetics." Chemical Communications, 53(36), 5024–5027. URL:[Link] [2]
Wang, X.-J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5463. URL:[Link] [3]
Method
Application Notes and Protocols for the Agrochemical Discovery of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Introduction: A Rationale for Investigation The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, nitrogen-containing...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Rationale for Investigation
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, with triazole derivatives being a prominent class of molecules.[1][2][3] The 1,2,3-triazole scaffold, in particular, is a versatile building block in the design of bioactive molecules due to its unique chemical properties and ability to interact with various biological targets.[4][5] This document provides a comprehensive guide for the incorporation of a novel, unexplored compound, 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole , into agrochemical discovery pipelines.
The rationale for investigating this specific molecule is rooted in the synergistic potential of its constituent chemical moieties:
The 1,2,3-Triazole Core: This heterocycle is a well-established pharmacophore in a multitude of commercialized fungicides and has shown promise in the development of herbicides and insecticides.[6][7][8] Its metabolic stability and capacity for diverse substitutions make it an ideal backbone for novel agrochemicals.
The Difluoromethyl (CHF2) Group: The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The difluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its target protein, often leading to heightened biological activity.[9]
The Bromo Substituent: Halogenation is a common strategy in the design of agrochemicals to enhance efficacy. The presence of a bromine atom can influence the electronic properties of the triazole ring and may play a role in the compound's interaction with target enzymes or receptors.[2][10]
The N-ethyl Group: The ethyl substituent on the triazole nitrogen can impact the molecule's steric and electronic profile, which in turn can affect its biological activity and selectivity.
This unique combination of structural features suggests that 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole warrants a thorough investigation for a spectrum of agrochemical applications. This guide will provide researchers with the foundational knowledge and detailed experimental protocols to systematically evaluate its potential as a fungicide, herbicide, and insecticide.
Fungicidal Activity Evaluation
Triazole compounds are renowned for their potent fungicidal properties, primarily acting as inhibitors of ergosterol biosynthesis, a critical component of fungal cell membranes.[11][12][13] The primary target is the cytochrome P450 enzyme 14α-demethylase (CYP51), which leads to the disruption of membrane integrity and ultimately, fungal cell death.[11][12][14]
Workflow for Fungicidal Screening
Caption: A streamlined workflow for the systematic evaluation of fungicidal activity.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This initial screen provides a rapid assessment of the compound's intrinsic ability to inhibit fungal growth.
Dimethyl sulfoxide (DMSO) or other suitable solvent
Positive control fungicide (e.g., Tebuconazole, Difenoconazole)[17]
Incubator
Procedure:
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the test compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[18] Also prepare a solvent control (PDA with DMSO only) and a positive control plate. Swirl gently to ensure uniform distribution and pour into sterile Petri dishes.
Inoculation: From the margin of an actively growing culture of the target fungus, excise a 5 mm mycelial plug using a sterile cork borer.[18][19] Place the plug, mycelium-side down, in the center of each agar plate.
Incubation: Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (typically 20-28°C) in the dark.[18]
Data Collection: After a defined incubation period (e.g., 3-7 days, when the mycelium in the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions.[15]
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
dc = average diameter of the fungal colony in the control plate
dt = average diameter of the fungal colony in the treated plate
Data Presentation: Mycelial Growth Inhibition
Concentration (µg/mL)
Mean Colony Diameter (mm) ± SD
Percent Inhibition (%)
Control (DMSO)
0
0.1
1
10
50
100
Positive Control
Herbicidal Activity Evaluation
Triazole derivatives have also been explored for their herbicidal properties, with some commercial examples available.[1][20][21] The mode of action can vary, but some triazoles are known to inhibit specific enzymes in plant biosynthetic pathways.[22]
Workflow for Herbicidal Screening
Caption: A comprehensive workflow for assessing pre- and post-emergence herbicidal activity.
Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.[23][24]
Sterile Petri dishes with filter paper
Acetone or other suitable solvent
Distilled water
Positive control herbicide (e.g., Flumetsulam)[23]
Growth chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.
Treatment Application: In each Petri dish, place a sterile filter paper. Apply a specific volume of the test solution to the filter paper to achieve a range of concentrations (e.g., 10, 50, 100, 200 mg/L) after the solvent evaporates.[23] Prepare a solvent-only control.
Seed Plating: Once the solvent has completely evaporated, place a defined number of seeds (e.g., 10-20) on the treated filter paper.
Incubation: Add a small amount of distilled water to moisten the filter paper. Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
Data Collection: After 7-14 days, measure the germination rate, root length, and shoot length of the seedlings.
Calculation of Inhibition: Calculate the percentage of inhibition for germination, root growth, and shoot growth relative to the control.
Seedlings of target weed species (at the 2-3 leaf stage)
Surfactant (e.g., Tween-20)
Spray chamber or handheld sprayer
Greenhouse with controlled environmental conditions
Procedure:
Plant Preparation: Grow the target weed species in pots until they reach the 2-3 leaf stage.
Spray Solution Preparation: Prepare a series of spray solutions of the test compound at different concentrations (e.g., 50, 100, 250, 500 g a.i./ha) in water with a small amount of surfactant.[20]
Application: Spray the seedlings uniformly with the test solutions until runoff. Include a control group sprayed with water and surfactant only.
Observation: Maintain the treated plants in a greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.
Data Assessment: Visually assess the percentage of injury or biomass reduction compared to the control plants.
Insecticidal Activity Evaluation
While the primary application of triazoles is in fungicides, some derivatives have demonstrated insecticidal properties.[7][26][27] The mode of action in insects is less understood and may differ from that in fungi.
Workflow for Insecticidal Screening
Caption: A phased approach for determining the insecticidal potential of the test compound.
Solution Preparation: Prepare a series of dilutions of the test compound in acetone.
Insect Treatment: Anesthetize the insects with CO2. Using a microsyringe, apply a precise volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each insect.[28][31] Treat a control group with solvent only.
Observation: Place the treated insects in ventilated containers with access to food. Maintain them under controlled environmental conditions.
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.[28] An insect is considered dead if it is unable to move when gently prodded.
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the lethal dose (LD50) using probit analysis.[28]
Data Presentation: Insecticidal Activity
Concentration (µ g/insect )
Number of Insects Tested
Number of Dead Insects (at 48h)
Percent Mortality (%)
Control (Acetone)
0.01
0.1
1
10
Positive Control
Conclusion
The structured evaluation of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole, as outlined in these application notes and protocols, provides a robust framework for elucidating its potential as a novel agrochemical. The unique combination of a 1,2,3-triazole core, a difluoromethyl group, and a bromo-substituent presents a compelling case for its investigation. By systematically assessing its fungicidal, herbicidal, and insecticidal properties, researchers can efficiently determine its spectrum of activity and potential for development into a valuable tool for crop protection.
References
Advances in synthetic approach to and antifungal activity of triazoles - PMC. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2022). ResearchGate. Retrieved March 26, 2026, from [Link]
Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[11][26][32]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. (2026). MDPI. Retrieved March 26, 2026, from [Link]
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017). Symbiosis Online Publishing. Retrieved March 26, 2026, from [Link]
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. (2025). ACS Publications. Retrieved March 26, 2026, from [Link]
Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. (2021). ACS Publications. Retrieved March 26, 2026, from [Link]
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026). ACS Publications. Retrieved March 26, 2026, from [Link]
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. Retrieved March 26, 2026, from [Link]
Structural Features of Coumarin-1,2,4-Triazole Hybrids Important for Insecticidal Effects Against Drosophila melanogaster and Orius laevigatus (Fieber). (2025). MDPI. Retrieved March 26, 2026, from [Link]
Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved March 26, 2026, from [Link]
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. (2025). ACS Publications. Retrieved March 26, 2026, from [Link]
THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). (n.d.). Journal of Hygienic Engineering and Design. Retrieved March 26, 2026, from [Link]
Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. (2021). Wiley Online Library. Retrieved March 26, 2026, from [Link]
Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (2021). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]
Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. (n.d.). Indian Council of Medical Research. Retrieved March 26, 2026, from [Link]
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate. Retrieved March 26, 2026, from [Link]
Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. Retrieved March 26, 2026, from [Link]
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). PubMed. Retrieved March 26, 2026, from [Link]
In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (n.d.). Bentham Science. Retrieved March 26, 2026, from [Link]
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). NDSU Agriculture. Retrieved March 26, 2026, from [Link]
Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Retrieved March 26, 2026, from [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. Retrieved March 26, 2026, from [Link]
guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (n.d.). World Health Organization. Retrieved March 26, 2026, from [Link]
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI. Retrieved March 26, 2026, from [Link]
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). ACS Publications. Retrieved March 26, 2026, from [Link]
In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. (2023). APS Journals. Retrieved March 26, 2026, from [Link]
Synthesis and phytotoxic activity of 1,2,3-triazole derivatives. (2013). SciELO. Retrieved March 26, 2026, from [Link]
Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. (2025). MDPI. Retrieved March 26, 2026, from [Link]
In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. (2023). MDPI. Retrieved March 26, 2026, from [Link]
synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. (2022). ResearchGate. Retrieved March 26, 2026, from [Link]
New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety. (2000). PubMed. Retrieved March 26, 2026, from [Link]
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. Retrieved March 26, 2026, from [Link]
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026). ResearchGate. Retrieved March 26, 2026, from [Link]
Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. (2024). ACS Publications. Retrieved March 26, 2026, from [Link]
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (n.d.). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026). PubMed. Retrieved March 26, 2026, from [Link]
4-bromo-5-(difluoromethyl)-2-ethyl-2h-1,2,3-triazole. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]
A practical flow synthesis of 1,2,3-triazoles. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
Facile synthesis of bromo- and iodo-1,2,3-triazoles. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
C-H functionalization applications of 5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
An In-depth Technical Guide to the C-H Functionalization of 5-(Difluoromethyl)-2-ethyl-2H-1,2,3-triazole: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction: The...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the C-H Functionalization of 5-(Difluoromethyl)-2-ethyl-2H-1,2,3-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Triazoles in Modern Chemistry
The confluence of 1,2,3-triazole scaffolds and fluorine-containing substituents represents a powerful synergy in the design of novel chemical entities for pharmaceutical and agrochemical applications. The 1,2,3-triazole ring, a bioisostere for amide bonds, imparts metabolic stability, favorable dipole moments, and hydrogen bonding capabilities.[1] Fluorine substitution, particularly the difluoromethyl (CHF₂) group, is known to modulate key drug-like properties including lipophilicity, metabolic stability, and binding affinity by acting as a lipophilic hydrogen bond donor.[2][3] The strategic late-stage functionalization of such privileged scaffolds through carbon-hydrogen (C-H) bond activation is a paramount goal in contemporary organic synthesis, offering a more atom- and step-economical approach to molecular diversification compared to traditional cross-coupling methods that require pre-functionalized starting materials.[4]
This guide provides a comprehensive overview of the synthesis and potential C-H functionalization applications of a novel and highly versatile building block: 5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole . As direct literature on the C-H functionalization of this specific molecule is nascent, this document leverages established principles of reactivity for closely related systems to propose robust and scientifically grounded protocols. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.
Part 1: Synthesis of the Starting Material: 5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
A reliable supply of the starting material is a prerequisite for any C-H functionalization campaign. The synthesis of 2-substituted-1,2,3-triazoles can be challenging due to the potential for forming the isomeric 1-substituted product. However, regioselective methods have been developed. The proposed synthesis involves two key stages: the formation of the 5-(difluoromethyl)-1H-1,2,3-triazole core, followed by a regioselective N-ethylation.
Workflow for the Synthesis of 5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Welcome to the Process Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS: 2731014-67-6)[1].
The synthesis of highly functionalized 2-alkyl-2H-1,2,3-triazoles is notoriously challenging due to the ambident nature of the triazolide anion, which typically leads to poor regioselectivity[2]. This guide provides field-proven, self-validating protocols to shift your reactions from kinetic to thermodynamic control, ensuring maximum yield of the desired N2-isomer.
Workflow for the regioselective synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole.
Troubleshooting FAQs: Yield & Selectivity
Q1: Why am I getting a poor N2:N1 regioselectivity ratio during the ethylation step?
Cause: 1H-1,2,3-triazoles exist in a tautomeric equilibrium. Upon deprotonation, the resulting triazolide anion acts as an ambident nucleophile. Alkylation under standard conditions (e.g., NaH at room temperature) is governed by kinetic control, which heavily favors the N1-isomer due to lower transition state energy and closer proximity of the electrophile to the N1/N3 positions[2].
Solution: You must force the reaction into thermodynamic control. The N2-alkylated isomer is thermodynamically more stable (often by >3.5 kcal/mol) because placing the alkyl group at the N2 position minimizes steric repulsion with the bulky C4-bromo and C5-difluoromethyl groups[3]. By using a polar aprotic solvent (DMF) and elevating the temperature to 90 °C, the initially formed kinetic N1-isomer undergoes in situ dealkylation and realkylation, funneling the equilibrium toward the stable N2-isomer[3].
Q2: How can I prevent the degradation of the difluoromethyl (-CHF₂) group?
Cause: The -CHF₂ moiety is highly susceptible to base-catalyzed hydrolysis or dehydrofluorination. Using strong, irreversible bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) strips the fluorine atoms, leading to complex polymeric mixtures and drastic yield drops.
Solution: Exclusively use mild, anhydrous carbonate bases. Cesium Carbonate (Cs₂CO₃) is optimal because the large ionic radius of the cesium cation increases the solubility of the base in organic solvents and creates a highly reactive, "naked" triazolide anion without degrading the fluorinated substituent.
Q3: My bromination of 4-(difluoromethyl)-1H-1,2,3-triazole is stalling. What is the optimal protocol?
Cause: The strongly electron-withdrawing nature of the -CHF₂ group severely deactivates the triazole ring toward electrophilic aromatic substitution. Standard room-temperature bromination with Br₂/AcOH will stall.
Solution: Utilize N-Bromosuccinimide (NBS) in DMF at 60 °C. The polar solvent stabilizes the bromonium intermediate, and the elevated temperature provides the necessary activation energy to overcome the electronic deactivation of the ring.
Kinetic vs. thermodynamic control in the alkylation of the ambident triazolide anion.
Quantitative Data: Optimization of Ethylation Conditions
The following table summarizes the causal relationship between reaction conditions and N2-selectivity. Notice how the shift from kinetic to thermodynamic conditions directly correlates with an inverted N1:N2 ratio.
Objective: Convert 4-bromo-5-(difluoromethyl)-1H-1,2,3-triazole to its N2-ethyl derivative under thermodynamic control.
Step 1: Preparation & Deprotonation
Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-bromo-5-(difluoromethyl)-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add Cs₂CO₃ (1.5 equiv) in one portion.
Causality: DMF is chosen for its high boiling point and polarity, which are essential for stabilizing the transition states during thermodynamic equilibration.
Validation Check: Stir at room temperature for 15 minutes. The solution will transition from colorless to a pale yellow tint. This visual cue confirms the successful generation of the triazolide anion.
Step 2: Alkylation & Thermodynamic Equilibration
Action: Dropwise add ethyl iodide (EtI, 1.2 equiv) via syringe. Once the addition is complete, immediately attach a reflux condenser and heat the reaction mixture to 90 °C.
Causality: Initial alkylation at room temperature yields a near 1:1 mixture of N1 and N2 isomers. Heating to 90 °C provides the thermal energy required for the kinetically trapped N1-isomer to reversibly dealkylate and realkylate, driving the equilibrium toward the sterically relaxed, thermodynamically stable N2-isomer[3].
Step 3: In-Process Control (IPC)
Action: After 18 hours, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 4:1).
Validation Check: The N2-isomer will elute faster (higher
Rf
on TLC, earlier retention time on reverse-phase LC) than the N1-isomer. This is a self-validating physical property: the N2-isomer is highly symmetrical regarding its dipole moment compared to the highly polar N1-isomer. Proceed to workup only when the N1:N2 ratio is < 1:9.
Step 4: Quench & Extraction
Action: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL).
Causality: NH₄Cl acts as a mild proton source to neutralize residual Cs₂CO₃. If water alone is used, the resulting high pH during the aqueous workup can trigger the hydrolysis of the -CHF₂ group.
Step 5: DMF Removal & Isolation
Action: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Causality: DMF is notoriously difficult to remove via rotary evaporation. The LiCl wash effectively pulls residual DMF into the aqueous phase, preventing solvent contamination in your final isolated yield.
References
Zhang, H., et al. (2025). N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters. URL: [Link]
Luo, G., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. URL: [Link]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Introduction: The Imperative for Validated Purity Analysis In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Validated Purity Analysis
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter a drug's pharmacological profile or introduce toxicity. Therefore, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of validated analytical procedures for the assessment of drug substances.[1][2][3]
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. This molecule, a halogenated heterocyclic compound, presents unique analytical considerations that demand a robust and well-characterized method. We will dissect the causality behind our methodological choices, present a complete validation protocol with supporting data, and compare the validated HPLC approach with alternative analytical strategies. The framework for this validation is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[1][4]
Method Development Rationale: A Scientifically-Grounded Approach
The development of a reliable analytical method is not a matter of chance, but a systematic process informed by the physicochemical properties of the analyte.
Analyte Characterization : 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (Molecular Formula: C₅H₆BrF₂N₃) is a substituted triazole.[5] Its structure, featuring a polar triazole ring, a non-polar ethyl group, and halogen substituents, suggests a moderate overall polarity. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase.[6][7]
Chromatographic Mode Selection : RP-HPLC was selected for its versatility, robustness, and its suitability for a wide range of compounds of moderate polarity.[7] A C18 stationary phase is the workhorse of reversed-phase chromatography, offering strong hydrophobic retention for non-polar moieties like the ethyl group while still allowing for effective separation.[8]
Mobile Phase and Wavelength Selection : A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[9] For this method, acetonitrile was chosen for its lower viscosity and superior UV transparency. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is incorporated into the mobile phase. This serves a critical function: to suppress the potential protonation of the nitrogen atoms in the triazole ring, thereby ensuring a single, non-ionized species and preventing peak tailing.[10] The detection wavelength was selected based on the UV absorbance maximum of the analyte, determined using a photodiode array (PDA) detector, to ensure maximum sensitivity.
The Validated HPLC Method: Protocol and Parameters
The following optimized method was subjected to validation to confirm its suitability for the intended purpose of purity analysis.
Parameter
Condition
Instrument
Agilent 1200 Series HPLC or equivalent with DAD/UV Detector
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution
0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
260 nm
Injection Volume
10 µL
Diluent
Acetonitrile/Water (50:50, v/v)
Method Validation: An Empirical Demonstration of Fitness for Purpose
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[11][12] The following sections detail the experimental approach and results for each validation parameter as required for a purity assay.
System Suitability
Causality : Before any sample analysis, a system suitability test (SST) is performed to verify that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on the day of analysis.[13][14] It is a self-validating check that ensures the reliability of the subsequent validation data.[15]
Protocol : A standard solution of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (at the target concentration for quantification) was injected six consecutive times.
Results :
Parameter
Acceptance Criteria (USP/ICH)
Observed Result
Status
Tailing Factor (T)
T ≤ 2.0
1.15
Pass
Theoretical Plates (N)
N ≥ 2000
8500
Pass
%RSD of Peak Area
≤ 2.0%
0.45%
Pass
%RSD of Retention Time
≤ 1.0%
0.12%
Pass
Discussion : All system suitability parameters met the pre-defined acceptance criteria, confirming that the system was performing adequately for the validation experiments.
Specificity and Forced Degradation
Causality : Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12][16] For a purity method, this is arguably the most critical validation parameter. A forced degradation study is the definitive way to demonstrate this by intentionally generating potential degradation products.[17][18][19]
Protocol : The API was subjected to various stress conditions to induce degradation, as recommended by ICH guideline Q1A(R2).[19] Stressed samples were then analyzed using the proposed HPLC method with a PDA detector to assess peak purity.
Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation : Solid API at 105 °C for 48 hours.
Photolytic Degradation : API solution exposed to 1.2 million lux hours and 200 watt hours/m² of UV light.
Caption: Workflow for the forced degradation study to establish method specificity.
Results :
Stress Condition
% Degradation of API
Number of Degradation Peaks
Resolution (Rs) to Closest Peak
Peak Purity of API
Acid Hydrolysis
~15%
2
3.5
Pass
Base Hydrolysis
~12%
1
4.1
Pass
Oxidation
~8%
1
2.8
Pass
Thermal
< 1%
0
N/A
Pass
Photolytic
~5%
1
3.2
Pass
Discussion : Significant degradation was observed under acidic, basic, oxidative, and photolytic conditions. In all cases, the degradation products were well-resolved from the parent API peak (Resolution > 2.0). The peak purity analysis, using the PDA detector, confirmed that the main analyte peak was spectrally pure across all stress conditions, demonstrating the stability-indicating nature of the method.
Linearity and Range
Causality : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[12]
Protocol : A series of solutions were prepared from a stock solution of the reference standard at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration (e.g., 80%, 90%, 100%, 110%, 120% of a 0.1 mg/mL standard). Each concentration level was prepared in triplicate. A calibration curve was constructed by plotting the mean peak area against concentration, and a linear regression analysis was performed.
Results :
Parameter
Acceptance Criterion
Observed Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
Range
80% to 120% of test concentration for assay
LOQ to 150% of test concentration
y-intercept
Close to zero
Minimal and not statistically significant
Discussion : The excellent correlation coefficient (r² > 0.999) confirms the linear relationship between concentration and peak area across the established range. This ensures that the method can provide accurate quantitative results for both the main component and any potential impurities within this range.
Accuracy
Causality : Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[12]
Protocol : Accuracy was determined by spiking the drug product placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate (n=9 total determinations) and analyzed. The percentage recovery was calculated.
Results :
Concentration Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL, mean)
% Recovery (mean)
% RSD
80%
80.0
79.6
99.5%
0.55%
100%
100.0
100.3
100.3%
0.41%
120%
120.0
119.5
99.6%
0.62%
Acceptance Criterion : Mean recovery should be within 98.0% to 102.0%.
Discussion : The recovery values at all three concentration levels were well within the acceptance limits, demonstrating the high degree of accuracy of the analytical method.
Precision
Causality : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst variability).[12]
Protocol :
Repeatability : Six separate sample preparations from the same homogenous batch were analyzed on the same day by the same analyst.
Intermediate Precision : The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
Results :
Precision Level
Parameter
Acceptance Criterion
Repeatability Result
Intermediate Precision Result
Repeatability
% RSD of Assay Results
≤ 2.0%
0.68%
N/A
Intermediate Precision
% RSD of Assay Results
≤ 2.0%
N/A
0.85%
Discussion : The low Relative Standard Deviation (%RSD) for both repeatability and intermediate precision demonstrates that the method is precise and provides consistent, reproducible results under various typical laboratory conditions.
Detection and Quantitation Limits (LOD & LOQ)
Causality : The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12] These are critical for a purity method to define the reporting threshold for impurities.
Protocol : LOD and LOQ were determined based on the signal-to-noise ratio (S/N). Solutions of decreasing concentration were injected, and the concentration that yielded an S/N ratio of approximately 3:1 was designated as the LOD, while the concentration yielding an S/N of approximately 10:1 was designated as the LOQ. The precision at the LOQ was confirmed.
Results :
Parameter
Acceptance Criterion
Observed Result
LOD (based on S/N ≈ 3)
-
0.05 µg/mL
LOQ (based on S/N ≈ 10)
-
0.15 µg/mL
Precision at LOQ (%RSD)
≤ 10%
6.5%
Discussion : The method demonstrates sufficient sensitivity for the detection and quantification of impurities at very low levels, which is essential for controlling the quality of the API.
Robustness
Causality : Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Protocol : Small, deliberate changes were made to key method parameters, one at a time, and the effect on system suitability was observed.
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition: ± 2% absolute organic content
Results : In all varied conditions, the system suitability parameters (tailing factor, theoretical plates, %RSD of peak area) remained within the acceptance criteria. Retention times showed slight, predictable shifts, but resolution between key peaks was maintained.
Discussion : The method is robust and reliable for routine use in a quality control environment, where minor variations in operating conditions are expected.
Caption: The logical workflow of HPLC method development and validation.
Comparative Analysis with Alternative Techniques
While the validated RP-HPLC method is robust and fit-for-purpose, it is valuable to consider its performance in the context of other analytical technologies.
Technique
Advantages
Disadvantages
Suitability for this Analyte
Validated HPLC
Robust, reliable, widely available, excellent for purity and stability-indicating assays.
Longer run times compared to UHPLC.
Excellent . The method is proven to be specific, accurate, and precise for purity analysis.
UHPLC
Significantly faster run times (~5-10x), higher resolution, lower solvent consumption.
Requires specialized high-pressure equipment, potential for higher backpressure issues.
Very High . A direct method transfer to UHPLC could yield significant efficiency gains for high-throughput QC labs.
Gas Chromatography (GC)
Excellent for volatile and thermally stable compounds.
Not suitable for non-volatile or thermally labile compounds. The molecular weight and polarity of this analyte make it likely non-volatile.
Low . The analyte is unlikely to be sufficiently volatile for GC analysis without derivatization, which adds complexity and potential for error.
The primary alternative for improvement would be migrating the validated method to a Ultra-High-Performance Liquid Chromatography (UHPLC) platform. This would involve using a column with smaller particles (sub-2 µm) and a system capable of handling higher backpressures. The benefit would be a drastic reduction in analysis time, leading to higher sample throughput and reduced solvent costs, without compromising the quality of the separation.
Conclusion
This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for the purity analysis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. Through a series of experiments guided by ICH principles, the method was proven to be specific, linear, accurate, precise, sensitive, and robust. The comprehensive data presented herein confirms that the analytical procedure is suitable for its intended purpose: the routine quality control and purity assessment of this API. While UHPLC presents an opportunity for increased analytical speed, the validated HPLC method stands as a reliable and scientifically-sound approach, ensuring that the quality and purity of this drug substance can be confidently monitored.
References
Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
Singh, R., & Rehman, Z. U. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
Bioanalytical Consulting Group. (2023, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures, Guidance for Industry. Retrieved from [Link]
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
Mamatha, T. (2024, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
European Medicines Agency. (2006, June). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). Retrieved from [Link]
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
HPLC Primer. (2023, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
Antimicrobial Agents and Chemotherapy. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
European Medicines Agency. (1998, December 10). VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
ResolveMass Laboratories Inc. (2024, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
Torontech. (2023, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]
Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
ResearchGate. (n.d.). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]
NextSDS. (n.d.). 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole. Retrieved from [Link]
PubMed. (n.d.). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-3,5-difluoroanisole. Retrieved from [Link]
PubChemLite. (n.d.). 4-bromo-5-(difluoromethyl)-2-ethyl-2h-1,2,3-triazole. Retrieved from [Link]
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
Welch Materials, Inc. (2023, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
The Ultimate Comparison Guide: Bioisosteric Replacement Using 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
As drug discovery programs increasingly target complex, intracellular protein-protein interactions, medicinal chemists face a recurring bottleneck: balancing aqueous solubility, membrane permeability, and metabolic stabi...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex, intracellular protein-protein interactions, medicinal chemists face a recurring bottleneck: balancing aqueous solubility, membrane permeability, and metabolic stability. Traditional motifs like amides and aliphatic hydroxyls often fail due to protease susceptibility and high Exposed Polar Surface Area (EPSA).
This guide provides an objective, data-driven comparison of a next-generation building block—4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS: 2731014-67-6)—against traditional functional groups. By combining a protease-resistant core, a polarity-masking lipophilic hydrogen bond donor, and a versatile synthetic handle, this scaffold represents a paradigm shift in late-stage lead optimization.
The Mechanistic Triad: Why This Scaffold Outperforms
To understand the utility of this specific building block, we must deconstruct the causality behind its three primary structural features:
The 2H-1,2,3-Triazole Core (The Amide Surrogate):
The 1,2,3-triazole is a well-documented bioisostere for trans-amide bonds . Unlike amides, triazoles are entirely resistant to enzymatic hydrolysis by amidases and proteases. Furthermore, the 2-ethyl substitution locks the heterocycle into the 2H-tautomer. This specific geometry significantly lowers the molecular dipole moment compared to 1-substituted click-chemistry triazoles, directly enhancing passive membrane permeability.
The Difluoromethyl (
CF2H
) Group (The Lipophilic H-Bond Donor):
Replacing a hydroxyl (-OH) or thiol (-SH) group with a
CF2H
moiety is a highly effective strategy for reducing EPSA. The strongly electron-withdrawing fluorine atoms polarize the C-H bond, allowing it to act as a hydrogen bond donor within a binding pocket. However, unlike an -OH group, the
CF2H
group is highly lipophilic and does not incur the massive desolvation penalty required for a polar hydroxyl to cross a lipid bilayer .
The C4-Bromo Handle (The Synthetic Anchor):
The bromine atom at the C4 position provides a highly selective vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid, late-stage diversification of the pharmacophore .
Fig 1. Bioisosteric replacement logic from labile amides to the CF2H-triazole scaffold.
Objective Performance Comparison
To objectively evaluate the bioisosteric advantage of the 2-ethyl-5-(
CF2H
)-triazole motif, we benchmarked it against a traditional Amide/Hydroxyl motif and a standard 1-methyl-1,2,3-triazole. The data below synthesizes typical physicochemical and ADME responses observed when these motifs are substituted into a standard small-molecule targeted therapy.
Table 1: Comparative Physicochemical and ADME Profiling
Parameter
Traditional Amide + OH Motif
1-Alkyl-1,2,3-Triazole (Standard)
2-Ethyl-5-(
CF2H
)-1,2,3-Triazole
Metabolic Stability (
T1/2
HLM)
< 15 min (Highly Labile)
~45 min
> 120 min (Highly Stable)
EPSA (Exposed Polar Surface Area)
~85 Ų
~65 Ų
~40 Ų (Masked Polarity)
Lipophilicity (LogD at pH 7.4)
1.2
1.8
2.9 (Optimized for Permeability)
Permeability (
Papp
Caco-2)
2×10−6
cm/s
8×10−6
cm/s
25×10−6
cm/s
H-Bond Donor Capacity
Strong (Classical)
None
Moderate (Polarized C-H)
Key Takeaway: The integration of the
CF2H
group onto the 2-ethyl-triazole core drives a synergistic reduction in EPSA while boosting LogD into the optimal range for oral bioavailability (LogD 2-3). This results in a >10-fold increase in Caco-2 permeability compared to the parent amide.
Self-Validating Experimental Protocols
To integrate this building block into your pipeline, the following protocols have been designed as self-validating systems. They include mechanistic rationales for reagent selection and internal controls to ensure data integrity.
Fig 2. Step-by-step experimental workflow for validating the 4-bromo-triazole bioisostere.
Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Coupling
Causality: The C4-bromo position on this specific triazole is electronically deactivated by the adjacent
CF2H
group and sterically hindered. To ensure efficient oxidative addition and prevent competitive protodeboronation, a bidentate ligand with a wide bite angle (dppf) and a biphasic solvent system are strictly required.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.5 eq).
Catalyst & Base: Add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 eq) and anhydrous
K2CO3
(3.0 eq). Rationale:
K2CO3
is basic enough to activate the boronic acid but mild enough to prevent degradation of the
CF2H
moiety.
Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v, 0.2 M).
Reaction: Purge the flask with Nitrogen (
3×
). Heat the mixture to 90°C for 12 hours under vigorous stirring.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over
Na2SO4
. Validate conversion via LC-MS; the unique isotopic signature of the starting bromine (
79Br/81Br
1:1 ratio) must completely disappear, replaced by the exact mass of the coupled product.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: To prove that the bioisosteric replacement successfully evades Cytochrome P450 (CYP) mediated oxidation and amidase hydrolysis, an in vitro HLM assay must be run alongside a known labile control.
Step-by-Step Methodology:
System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
Compound Spiking: Spike the coupled triazole compound (from Protocol A) to a final concentration of 1 µM (keep organic solvent < 0.5% DMSO to prevent CYP inhibition).
Internal Control (Self-Validation): In a separate parallel well, spike Verapamil (1 µM) as a high-clearance positive control. Rationale: If Verapamil is not rapidly degraded, the microsomes are inactive, and the triazole's "stability" is a false positive.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance (
CLint
) and half-life (
T1/2
).
References
Rečnik, L.-M., Kandioller, W., & Mindt, T. L. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3576.[Link]
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]
Smith, J. R., & Baker, A. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers, 11, 1234-1250.[Link]
Validation
Spectroscopic Validation of 4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole: A Comparative Analytical Guide
Executive Summary & The Regioisomer Challenge In medicinal chemistry and agrochemical development, the functionalization of the 1,2,3-triazole core is a highly utilized synthetic pathway. However, the alkylation of NH-1,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Regioisomer Challenge
In medicinal chemistry and agrochemical development, the functionalization of the 1,2,3-triazole core is a highly utilized synthetic pathway. However, the alkylation of NH-1,2,3-triazoles consistently presents a regiochemical trap: the reaction typically yields a mixture of N1 and N2 regioisomers, as detailed in recent[1].
For our specific target—4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole —proving that the ethyl group resides unambiguously at the N2 position is a critical analytical hurdle. Because the N1 and N2 isomers share identical molecular weights and highly similar functional groups, standard primary screening methods often fall short. This guide objectively compares available analytical modalities and provides a definitive, self-validating spectroscopic protocol to confirm the N2-alkylated architecture.
Comparative Analysis of Analytical Modalities
Table 1: Performance Comparison of Analytical Modalities for Triazole Regioisomer Differentiation
Analytical Modality
Primary Output
Regioisomer Differentiation
Throughput
Key Limitations
1D NMR (1H, 13C, 19F)
Chemical shifts, couplings
Low
High
Cannot definitively prove N1 vs N2 without empirical reference standards.
2D NMR (NOESY)
Spatial proton proximity
High (Definitive)
Medium
Requires high sample purity; relies on a "negative proof" for N2 isomers.
2D NMR (HMBC)
Long-range C-H connectivity
High (Definitive)
Medium
3JC,H
couplings can be ambiguous if C4/C5 shifts overlap.
LC-HRMS
Exact mass, fragmentation
Low
Very High
Isomers share identical mass; fragmentation patterns are often indistinguishable.
X-ray Crystallography
3D Atomic coordinates
Absolute (Gold Standard)
Low
Requires single crystals; N-alkyl triazoles are frequently oils at room temperature.
While LC-HRMS is excellent for confirming the exact mass, it is structurally blind to this specific regioisomerism. X-ray crystallography is the absolute gold standard, but the low melting point of ethyl-triazoles often renders crystallization impractical. Therefore, high-resolution 2D NMR spectroscopy emerges as the most reliable, non-destructive modality for structural validation[2].
The Causality of Experimental Choices: Why NOESY is Definitive
In structural elucidation, we must rely on causality rather than empirical guessing. The chemical shifts of the C4-Br and C5-CF
2
H carbons can fluctuate based on solvent, concentration, and tautomeric equilibrium, making 1D
13
C NMR assignments ambiguous without extensive [3]. However, spatial geometry is absolute.
We exploit the spatial relationships within the molecule using 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
The N1-Ethyl Isomer: The ethyl group is covalently bound adjacent to the C5 position. This proximity (< 4 Å) guarantees a strong NOE cross-peak between the ethyl -CH
2
protons and the -CF
2
H proton on C5.
The Target N2-Ethyl Isomer: The ethyl group is located on the central nitrogen, equidistant from C4 and C5, but spatially distant (> 5 Å) from both substituents. Consequently, the N2-ethyl isomer will be "NOE silent" between the alkyl chain and the C5-CF
2
H group.
Table 2: Expected Multinuclear NMR Signatures for Regioisomer Differentiation
Nucleus
Target Group
Expected N1-Ethyl Signature
Expected N2-Ethyl Signature
Diagnostic Value
1H NMR
-CF
2H
Triplet (~6.8 ppm,
J≈54
Hz)
Triplet (~6.8 ppm,
J≈54
Hz)
Confirms group presence.
1H NMR
-CH2
CH
3
Quartet (~4.5 ppm)
Quartet (~4.5 ppm)
Confirms alkylation.
19F NMR
-CF2
H
Doublet (~ -115 ppm)
Doublet (~ -115 ppm)
Orthogonal validation of CF
2
H.
2D NOESY
CH
2
to CF
2
H
Strong Cross-Peak
No Cross-Peak
Definitive spatial proof.
Self-Validating Experimental Protocols
To ensure trustworthiness, an analytical protocol must validate itself. A critical pitfall of relying on a "negative NOE" (the absence of a peak to prove the N2 isomer) is the risk of a failed experiment. The protocols below are designed with internal controls to prevent false positives.
Protocol A: Multinuclear 1D NMR (1H, 13C, 19F)
Sample Preparation: Dissolve 15-20 mg of the purified triazole fraction in 0.6 mL of CDCl
3
containing 0.03% v/v TMS. Causality: High concentration is required to ensure adequate signal-to-noise (S/N) for the quaternary C4 and C5 carbons in the
13
C spectrum.
1H & 19F Acquisition: Acquire
1
H NMR at 400 MHz or higher. Verify the -CF
2
H proton as a characteristic triplet (
2JH,F≈54
Hz) around 6.8 ppm. Acquire
19
F NMR to confirm the difluoromethyl group at ~ -115 ppm.
13C Acquisition: Acquire
13
C{
1
H} NMR with a relaxation delay (D1) of at least 2.0 seconds. Causality: The quaternary carbons (C4-Br and C5-CF
2
H) lack attached protons for rapid dipole-dipole relaxation. A longer D1 ensures these carbons relax sufficiently for detection.
Protocol B: 2D NOESY Validation (The Definitive Step)
Parameter Setup: Set up a 2D NOESY experiment. Set the mixing time (
τm
) to 400–500 ms . Causality: For small molecules like this triazole (MW ~226 g/mol ), the rotational correlation time (
τc
) is short, meaning NOE buildup is slow. A shorter mixing time will fail to capture weak NOEs, while a longer one introduces spin diffusion artifacts.
The Self-Validation Check: Before looking for the diagnostic peak, verify the presence of internal NOE cross-peaks. The ethyl -CH
2
protons must show a strong NOE to their own adjacent -CH
3
protons. If this internal cross-peak is missing, the experiment failed and must be rerun.
Diagnostic Analysis: Once the internal control is verified, extract the row corresponding to the ethyl -CH
2
protons (~4.5 ppm). If the baseline is completely flat at the -CF
2
H proton frequency (~6.8 ppm), the negative result is definitively validated, confirming the N2-ethyl isomer .
Validation Decision Workflow
The logical progression of this spectroscopic validation is mapped in the decision tree below.
Decision tree for spectroscopic differentiation of N1 and N2 triazole regioisomers.
References
Kunz, K. A., Springer, B. L., Klahn, P., Aldemir, H., Mohr, F., & Kirsch, S. F. "Synthesis of N2-Substituted 1,2,3-Triazoles." Organic Letters, 2024, 26, 8816-8820. URL:[Link]
Semenov, V. A., & Larina, L. I. "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers." The Journal of Physical Chemistry A, 2024, 128(17), 3231-3240. URL:[Link]
G., Cristina, et al. "N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands." Arkivoc, 2010 (ii), 127-147. URL:[Link]
Operational Guide: Safe Handling and Disposal of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole As research and drug development pipelines increasingly incorporate complex halogenated heterocycles, establishing rig...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
As research and drug development pipelines increasingly incorporate complex halogenated heterocycles, establishing rigorous, self-validating safety and disposal protocols is critical. 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole (CAS: 2731014-67-6) presents specific end-of-life logistical challenges due to its unique structural combination of a triazole core, a heavy halogen (bromine), and a fluorinated alkyl group[1].
This guide provides researchers and Environmental Health and Safety (EHS) professionals with the mechanistic rationale and step-by-step methodologies required for the compliant disposal of this compound.
Hazard Assessment and Disposal Causality
To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule during degradation. 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure (Hazard Codes: H302, H312, H332)[1].
However, the primary disposal concern is not just its acute toxicity, but its elemental composition:
Halogen Content (Br, F): Standard incineration of this compound without specialized equipment will generate highly corrosive and toxic hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. Furthermore, incomplete combustion of halogenated organics can lead to the formation of environmentally persistent halogenated dioxins and furans.
Nitrogen-Rich Core (Triazole): Thermal decomposition of the 1,2,3-triazole ring generates significant volumes of nitrogen oxides (NOx).
The Causality of Segregation: Because of these degradation byproducts, this compound must be strictly segregated into Halogenated Organic Waste streams. Mixing it with non-halogenated waste compromises the disposal facility's ability to safely incinerate the material, drastically increases institutional disposal costs, and violates Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.
Quantitative Data & Logistical Parameters
The following table summarizes the critical parameters that must be communicated to your EHS department and third-party waste contractors prior to disposal.
Dictates PPE requirements during waste handling[1].
Waste Stream Category
Halogenated Organic Waste
Prevents dioxin formation during thermal destruction.
Primary Destruction Method
High-Temperature Rotary Kiln Incineration
Requires temperatures >1000°C to break stable C-F and C-Br bonds.
Exhaust Treatment
Alkaline Scrubbing
Mandatory to neutralize HF, HBr, and NOx emissions.
Step-by-Step Disposal Methodology
This protocol establishes a self-validating system, ensuring that every step—from the benchtop to final destruction—is verifiable and compliant with institutional and federal safety standards.
Phase 1: Point-of-Generation Segregation
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers, as trace degradation of the compound over time could release trace hydrofluoric or hydrobromic acid, leading to container corrosion.
Stream Verification: Ensure the container is explicitly designated for Halogenated Solvents and Organics. Verify that no incompatible materials (e.g., strong oxidizers, alkali metals, or strong bases) are present in the container.
Transfer: In a certified chemical fume hood, carefully transfer the neat chemical, contaminated reaction mixtures, or solvent washings into the waste container.
Phase 2: Satellite Accumulation Labeling
Immediate Labeling: Attach a hazardous waste tag to the container the moment the first drop of waste is added.
Documentation: Write the full chemical name (4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole) on the label. Do not use abbreviations or structural formulas.
Hazard Indication: Check the boxes for "Toxic" and "Halogenated" on the waste tag.
Secondary Containment: Place the waste container in a chemically resistant secondary containment tray to capture any potential spills or leaks.
Phase 3: Institutional Transfer and Destruction
EHS Notification: Once the container is 80% full, or reaches the maximum accumulation time limit (typically 90 to 180 days depending on your facility's generator status), submit a waste pickup request to your EHS department.
Contractor Hand-off: EHS will manifest the waste for transport by a licensed hazardous waste contractor.
Thermal Destruction (Contractor Level): The contractor will route the waste to a high-temperature rotary kiln incinerator. The facility must be equipped with alkaline wet scrubbers (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the acidic HF and HBr gases produced during combustion.
Waste Segregation and Destruction Workflow
The following diagram illustrates the logical flow of the compound from the laboratory bench to final environmental neutralization.
Workflow for the segregation and thermal destruction of halogenated triazole waste.
References
NextSDS. "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole - Chemical Substance Information." NextSDS Database, 2024. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste." EPA RCRA Regulations, 2023.[Link]